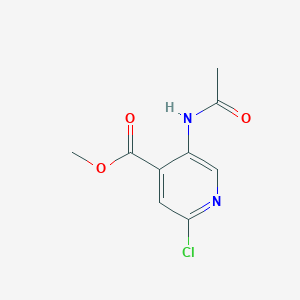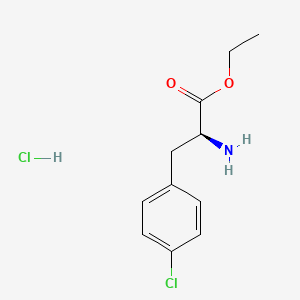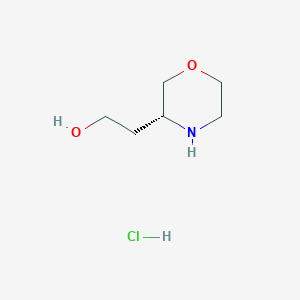![molecular formula C8H14ClNO B7981258 cis-Octahydro-[1]pyrindin-4-one hydrochloride](/img/structure/B7981258.png)
cis-Octahydro-[1]pyrindin-4-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-Octahydro-1pyrindin-4-one hydrochloride is a chemical compound known for its unique structure and properties. It is a derivative of pyrindine and is characterized by its cis-configuration, which significantly influences its chemical behavior and applications. This compound is of interest in various fields, including organic chemistry, medicinal chemistry, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cis-Octahydro-1pyrindin-4-one hydrochloride typically involves the reduction of its corresponding ketone, cis-octahydro-4H-1-pyrindin-4-one. This reduction can be achieved using various reagents and conditions:
Hydride Reduction: Sodium borohydride (NaBH4) is commonly used for the reduction of the ketone to the corresponding alcohol.
Catalytic Hydrogenation: This method involves the use of a catalyst, such as palladium on carbon (Pd/C), under hydrogen gas.
Industrial Production Methods
In an industrial setting, the production of cis-Octahydro-1pyrindin-4-one hydrochloride may involve large-scale catalytic hydrogenation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
cis-Octahydro-1pyrindin-4-one hydrochloride undergoes several types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom, leading to various derivatives.
Common Reagents and Conditions
Sodium Borohydride (NaBH4): Used for hydride reduction in alcoholic solvents.
Palladium on Carbon (Pd/C): Used for catalytic hydrogenation under hydrogen gas.
Nucleophiles: Various nucleophiles can be used for substitution reactions.
Major Products
Alcohols: Formed from the reduction of the ketone.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
cis-Octahydro-1pyrindin-4-one hydrochloride has several scientific research applications:
Organic Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound and its derivatives are investigated for potential pharmacological activities.
Industrial Applications: It is used in the production of various chemical intermediates and fine chemicals.
Mecanismo De Acción
The mechanism of action of cis-Octahydro-1pyrindin-4-one hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and derivative being studied .
Comparación Con Compuestos Similares
cis-Octahydro-1pyrindin-4-one hydrochloride can be compared with other similar compounds, such as:
trans-Octahydro-4(1H)-quinolone: This compound differs in its stereochemistry and exhibits different chemical behavior and reactivity.
1,3-Dimethyl-4-piperidone: Another related compound with distinct structural and chemical properties.
The uniqueness of cis-Octahydro-1pyrindin-4-one hydrochloride lies in its cis-configuration, which influences its stereochemistry and reactivity, making it valuable for specific synthetic and research applications .
Propiedades
IUPAC Name |
(4aR,7aS)-1,2,3,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO.ClH/c10-8-4-5-9-7-3-1-2-6(7)8;/h6-7,9H,1-5H2;1H/t6-,7+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYKKSYVVJYUBK-HHQFNNIRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)NCCC2=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H](C1)NCCC2=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![lithium;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B7981228.png)







